molecular formula C11H11N3O2S B11170261 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 524676-36-6

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11170261
CAS No.: 524676-36-6
M. Wt: 249.29 g/mol
InChI Key: YODPRWXGLNLEFC-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at the 5-position and a benzamide moiety at the 2-position. Its molecular formula is C₁₁H₁₁N₃O₂S, with a molecular weight of 249.29 g/mol (calculated from its formula) . The methoxymethyl group introduces both hydrophilicity and steric bulk, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

524676-36-6

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C11H11N3O2S/c1-16-7-9-13-14-11(17-9)12-10(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14,15)

InChI Key

YODPRWXGLNLEFC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Thiadiazole derivatives, including N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide, have shown promise as anticancer agents. Research highlights the compound's ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Viability Studies : In vitro studies have demonstrated decreased viability in several cancer cell lines, including human leukemia and breast cancer cells. For example, derivatives of thiadiazole exhibited significant cytotoxic effects against HL-60 and MDA-MB-231 cells .
  • Mechanisms of Action : The compound may act by inhibiting specific enzymes or modulating receptors associated with cancer progression. Studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells, which is crucial for their therapeutic efficacy .
Study Cell Line Effect Reference
Thiadiazole derivativeHL-60 (leukemia)Decreased viability
This compoundMDA-MB-231 (breast cancer)Induction of apoptosis

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have indicated that thiadiazole compounds can exhibit significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Microorganism Activity Reference
E. coliInhibited by thiadiazole derivatives
S. aureusInhibited by thiadiazole derivatives

Material Science Applications

In material science, this compound is being explored for its unique electronic properties:

  • Organic Semiconductors : The compound's structural features make it suitable for development as an organic semiconductor or conductive polymer. These materials are crucial in the fabrication of electronic devices such as transistors and sensors .

Anticancer Efficacy

A study synthesized various thiadiazole derivatives and evaluated their anticancer potential using MTT assays. The results showed that certain compounds significantly inhibited the growth of breast and lung cancer cells while demonstrating low toxicity to normal cells .

Antimicrobial Screening

Another research project focused on synthesizing new thiadiazole derivatives and assessing their antimicrobial activity against clinical isolates of bacteria. The findings suggested that several derivatives had potent antibacterial effects comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It can also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a detailed comparison of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide with its analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Activities Synthesis Method Key Findings
This compound Methoxymethyl (5-position), benzamide (2-position) 249.29 Not reported Not specified Structural simplicity with potential for derivatization
2-(Ethylsulfanyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide Ethylsulfanyl (benzamide), methoxymethyl (thiadiazole) 309.41 Not reported Not specified Increased molecular weight due to sulfanyl group; may alter solubility
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide 4-Methoxyphenyl (5-position), nitrobenzamide (2-position) ~337.32 Antifungal Conventional Nitro group enhances electron-withdrawing effects; moderate antifungal activity at 100 µg/mL
N-{3-(Methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (45) Methylthio-propyl, phenylamino ~353.43 Antiviral (Influenza A H3N2) Conventional EC₅₀ = 31.4 µM; thiourea moiety critical for activity
2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Bromo (benzamide), 2-chlorophenyl (thiadiazole) ~449.70 Antitumor Conventional 100% mortality protection at 60 mg/kg; bromo substitution enhances potency
7k (Microwave-synthesized derivative) 4-Chlorobenzylideneamino ~358.83 Anticancer (GI₅₀ = 1.2–2.8 µM) Microwave Superior activity against SK-MEL-2, HL-60, and HeLa cells compared to Adriamycin

Key Insights from Comparative Analysis

Substituent Effects on Activity :

  • Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents (e.g., in and ) enhance antitumor and antifungal activities, likely due to increased electrophilicity and target binding .
  • Electron-Donating Groups (EDGs) : Methoxymethyl and methoxy groups (e.g., in the target compound and ) may improve solubility but reduce potency compared to EWGs .

Synthesis Methods: Microwave-assisted synthesis (e.g., ) offers advantages over conventional methods, including shorter reaction times (~3–8 hours vs. days) and higher yields (up to 88%) .

Biological Activities: Anticancer: Derivatives with arylideneamino groups (e.g., 7k) exhibit nanomolar GI₅₀ values, attributed to apoptosis induction and cell cycle arrest . Antiviral: Thiourea-containing analogs (e.g., compound 45) show strain-specific activity against Influenza A, suggesting substituent-dependent mechanisms .

ADMET Properties :

  • Microwave-synthesized derivatives (e.g., 7a–l) demonstrate favorable ADMET profiles, with high predicted oral bioavailability and low toxicity . The methoxymethyl group in the target compound may similarly enhance bioavailability due to its moderate hydrophilicity.

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C14_{14}H17_{17}N3_3O5_5S. The compound features a thiadiazole ring, which is known for its diverse biological activities. The methoxymethyl group enhances its solubility and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • The compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and HER-2 kinases, making it a candidate for cancer treatment. In vitro studies demonstrated that it effectively reduced cell proliferation in breast (MCF-7 and SK-BR-3) and lung cancer (A549 and H1975) cell lines while showing minimal effects on healthy cells (MCF-10A) .
  • Antimicrobial Properties :
    • Thiadiazole derivatives have been widely studied for their antimicrobial effects. This compound has shown promising activity against various bacterial strains .
  • Anti-inflammatory Effects :
    • Compounds with a thiadiazole scaffold have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : The compound's structure allows it to bind effectively to receptors involved in cell signaling pathways related to cancer and inflammation.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Benzamide Formation : The final step involves acylation to introduce the benzamide moiety.

The synthesis can be optimized for yield and purity using various organic chemistry techniques.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against PC3 prostate cancer cells with IC50 values comparable to standard chemotherapeutics .
Study 2Investigated the anti-inflammatory effects of thiadiazole derivatives in animal models, showing reduced edema and inflammatory markers .
Study 3Evaluated the antimicrobial activity against Mycobacterium tuberculosis strains, with promising results indicating effectiveness against resistant strains .

Q & A

Basic: What are efficient synthetic methods for N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step protocols. A common approach includes:

  • Step I: Cyclocondensation of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide .
  • Step II: Functionalization via Schiff base formation or alkylation. For example, microwave-assisted solvent-free reactions between aromatic aldehydes and amino-thiadiazole intermediates (e.g., N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide) in the presence of glacial acetic acid, achieving higher yields (60–70%) in 15–20 minutes versus 15–18 hours for conventional methods .
  • Purification: Recrystallization from ethanol or column chromatography (e.g., CHCl₃/EtOH 3:1) .

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Purity: Thin-layer chromatography (TLC) with solvent systems like CHCl₃/EtOH (3:1) and melting point determination (uncorrected, open capillary) .
  • Spectroscopy:
    • IR: Confirmation of amide C=O (1660–1680 cm⁻¹) and thiadiazole C=N (1550–1600 cm⁻¹) .
    • NMR: ¹H-NMR signals for methoxymethyl (–OCH₂– at δ 3.3–3.5 ppm) and aromatic protons (δ 7.4–8.1 ppm) .
    • Mass Spectrometry: Molecular ion peaks matching theoretical m/z (e.g., 350.40 for C₁₇H₁₅N₃O₃S) .

Advanced: How does microwave-assisted synthesis improve yield and reaction kinetics compared to conventional methods?

Methodological Answer:
Microwave irradiation enhances reaction efficiency by:

  • Reducing Time: 15–20 minutes vs. 15–18 hours for Schiff base formation, attributed to rapid dielectric heating .
  • Increasing Yield: ~20% higher yields due to minimized side reactions (e.g., 64.2% for derivative 9g vs. 50% conventional) .
  • Solvent-Free Conditions: Eliminates solvent toxicity and simplifies purification .

Advanced: What experimental designs are used to evaluate anticancer activity?

Methodological Answer:

  • Cell Lines: MDA-MB-231 (breast), PC3 (prostate), U87 (glioblastoma) .
  • Assays:
    • MTT assay for IC₅₀ determination.
    • Apoptosis analysis via flow cytometry (Annexin V/PI staining).
    • Cell cycle arrest profiling (e.g., G1/S phase arrest in PC3 cells) .
  • Controls: Trolox for antioxidant activity comparison (ABTS•+ scavenging) .

Advanced: How is crystallographic data utilized to confirm molecular structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides:

  • Unit Cell Parameters: Monoclinic C2/c space group with a = 23.42 Å, b = 7.89 Å, c = 18.26 Å .
  • Hydrogen Bonding: Intermolecular O–H···N and N–H···O interactions stabilizing the lattice .
  • Data Validation: R factor ≤ 0.08 and data-to-parameter ratio > 13:1 .

Advanced: How are structure-activity relationships (SARs) analyzed for derivatives?

Methodological Answer:

  • Substitution Patterns: Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance anticancer activity (e.g., 9i vs. 9j) .
  • Molecular Docking: AutoDock/Vina simulations for binding affinity to targets like tyrosine kinases (e.g., abl/src) or 15-lipoxygenase (15-LOX) .
  • Pharmacophore Mapping: Key features include methoxymethyl hydrophilicity and thiadiazole π-π stacking .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Dependent Effects: Re-evaluate IC₅₀ values using standardized protocols (e.g., 24–72 hr exposure) .
  • Cell Line Variability: Compare activity in MDA-MB-231 (high sensitivity) vs. MCF-7 (low sensitivity) .
  • Redox Interference: Control for thiadiazole-mediated ROS generation in antioxidant assays .

Advanced: What computational methods predict binding modes with enzymes like 15-LOX?

Methodological Answer:

  • Docking Software: Schrödinger Suite or MOE with AMBER force fields .
  • Binding Site Analysis: Catalytic iron coordination in 15-LOX (e.g., His-360, His-365) .
  • Free Energy Calculations: MM-GBSA for ΔG binding (e.g., –9.5 kcal/mol for top derivatives) .

Advanced: How are solvent-free conditions optimized for green synthesis?

Methodological Answer:

  • Catalyst Screening: Glacial acetic acid (5 mol%) vs. triethylamine for Schiff base formation .
  • Microwave Power: 300–500 W for uniform heating without decomposition .
  • Scalability: Batch size < 5 mmol to maintain reaction homogeneity .

Advanced: What analytical techniques resolve spectral ambiguities in characterization?

Methodological Answer:

  • 2D NMR: HSQC and HMBC to assign overlapping signals (e.g., methoxymethyl vs. aromatic protons) .
  • High-Resolution MS: Q-TOF to distinguish isotopic patterns (e.g., [M+H]⁺ at 351.1234) .
  • X-ray Powder Diffraction: Compare experimental vs. simulated patterns for polymorph identification .

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